molecular formula C7H14N2O B15241900 (3R)-3-Amino-1,4,4-trimethylpyrrolidin-2-one

(3R)-3-Amino-1,4,4-trimethylpyrrolidin-2-one

Cat. No.: B15241900
M. Wt: 142.20 g/mol
InChI Key: WUUHROTVELGTAY-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-3-Amino-1,4,4-trimethylpyrrolidin-2-one ( 2166190-50-5) is a chiral pyrrolidin-2-one derivative of significant interest in medicinal chemistry and organic synthesis. This compound features a stereospecific (R)-configuration at the 3-position, where an amino group provides a key handle for further chemical functionalization, while the 1,4,4-trimethyl substitution influences its steric and electronic properties . With a molecular formula of C7H14N2O and a molecular weight of 142.20 g/mol, this scaffold is valuable for constructing more complex, stereodefined molecules . The pyrrolidin-2-one core is a privileged structure in drug discovery, present in various biologically active compounds and pharmaceutical agents. Researchers utilize this chiral amine as a building block for the development of potential enzyme inhibitors and organocatalysts . Its structure, related to other chiral amino pyrrolidinones, suggests potential application in creating novel therapeutic agents or as a chiral auxiliary in asymmetric synthesis, aiding in the formation of new carbon-carbon or carbon-heteroatom bonds . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Proper handling procedures should be followed. For specific storage and stability information, please contact the supplier.

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

(3R)-3-amino-1,4,4-trimethylpyrrolidin-2-one

InChI

InChI=1S/C7H14N2O/c1-7(2)4-9(3)6(10)5(7)8/h5H,4,8H2,1-3H3/t5-/m0/s1

InChI Key

WUUHROTVELGTAY-YFKPBYRVSA-N

Isomeric SMILES

CC1(CN(C(=O)[C@@H]1N)C)C

Canonical SMILES

CC1(CN(C(=O)C1N)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-1,4,4-trimethylpyrrolidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,2-dimethyl-1,3-propanediol and ammonia.

    Cyclization: The key step involves the cyclization of the starting materials to form the pyrrolidinone ring. This can be achieved through a cyclization reaction under acidic or basic conditions.

    Amination: The introduction of the amino group at the 3-position is achieved through an amination reaction. This step may involve the use of reagents such as ammonia or amines under appropriate conditions.

Industrial Production Methods

Industrial production of (3R)-3-Amino-1,4,4-trimethylpyrrolidin-2-one may involve optimized versions of the synthetic routes mentioned above. Large-scale production requires careful control of reaction conditions, purification processes, and quality assurance to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-1,4,4-trimethylpyrrolidin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrrolidinone derivatives.

Scientific Research Applications

(3R)-3-Amino-1,4,4-trimethylpyrrolidin-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a building block in the synthesis of pharmaceuticals.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound’s biological activity is investigated for potential therapeutic applications.

    Industrial Applications: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-1,4,4-trimethylpyrrolidin-2-one involves its interaction with specific molecular targets. The amino group and the pyrrolidinone ring play crucial roles in its binding to target molecules. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

Key structural analogs and their differences are summarized below:

Compound Name Molecular Formula Substituents Key Features
(3R)-3-Amino-1,4,4-trimethylpyrrolidin-2-one C₇H₁₄N₂O 1,4,4-trimethyl, C3-amino (R) Enhanced lipophilicity; chiral center
(3R)-3-Aminopyrrolidin-2-one C₄H₈N₂O No methyl groups Simpler backbone; lower molecular weight
3-Amino-1,2,4-triazole derivatives Varies Triazole ring substituents Heterocyclic core; diverse reactivity
2-Amino-5-(aminomethyl)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one C₈H₁₀N₆O Pyrrolo-pyrimidinone scaffold Fused ring system; increased rigidity

Key Observations :

  • Methyl Groups: The 1,4,4-trimethyl substituents in the target compound enhance lipophilicity compared to unmethylated analogs like (3R)-3-aminopyrrolidin-2-one. This may improve membrane permeability but reduce aqueous solubility .

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